molecular formula C11H15N B2987905 2,4-Dimethyl-6-prop-2-enylaniline CAS No. 1260888-17-2

2,4-Dimethyl-6-prop-2-enylaniline

Cat. No.: B2987905
CAS No.: 1260888-17-2
M. Wt: 161.248
InChI Key: AWXIDODOHMKKNO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-prop-2-enylaniline is an organic compound belonging to the class of anilines Anilines are aromatic amines, characterized by a benzene ring attached to an amino group This particular compound features two methyl groups and a prop-2-enyl group attached to the benzene ring, making it a substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-prop-2-enylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and selectivity. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-prop-2-enylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

2,4-Dimethyl-6-prop-2-enylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-prop-2-enylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylaniline: Lacks the prop-2-enyl group, making it less reactive in certain chemical reactions.

    6-Prop-2-enylaniline: Lacks the methyl groups, which can affect its chemical properties and reactivity.

Uniqueness

2,4-Dimethyl-6-prop-2-enylaniline is unique due to the presence of both methyl and prop-2-enyl groups, which confer specific chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2,4-dimethyl-6-prop-2-enylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-4-5-10-7-8(2)6-9(3)11(10)12/h4,6-7H,1,5,12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXIDODOHMKKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CC=C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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